Ochratoxin B
Overview
Description
Ochratoxin B (OTB) is a phenylalanine derivative resulting from the formal condensation of the amino group of L-phenylalanine with the carboxy group of (3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid . It is a natural product found in Aspergillus ochraceus . OTB differs from the more naturally abundant ochratoxin A in the absence of the dihydroisocoumarin chlorine atom . It has cytotoxic effects on kidney and liver cells in vitro but only minor effects in vivo, due to its rapid metabolism and excretion .
Synthesis Analysis
The synthesis of Ochratoxin B involves the synthesis of the azide of ochratoxin beta via the mixed anhydride and subsequent conjugation to labelled phenylalanine to yield 14C-ochratoxin B .Molecular Structure Analysis
The molecular structure of Ochratoxin B consists of a dihydro-isocoumarin moiety linked with a phenylalanine through an amide bond . The chlorine atom in the dihydroisocoumarin ring is the main source of Ochratoxin A’s toxicity, while the chlorine atom in OTB is replaced by a hydrogen atom .Chemical Reactions Analysis
Ochratoxin B is incompatible with strong oxidizing agents, strong acids, and strong bases . It is a carboxylic acid derivative. Carboxylic acids donate hydrogen ions if a base is present to accept them . They react in this way with all bases, both organic (for example, the amines) and inorganic .Physical And Chemical Properties Analysis
Ochratoxin B is a crystalline compound that exhibits blue fluorescence . Its molecular formula is C20H19NO6 and it has a molecular weight of 369.4 g/mol .Scientific Research Applications
Ochratoxin Characteristics and Global Research
Ochratoxin B (OTB), as a variant of ochratoxins, is part of a group of mycotoxins contaminating food and feed, particularly concerning in developing countries due to climatic conditions and production modes. Understanding OTB is crucial due to its potential health effects, which are not fully clear yet. There are significant knowledge gaps, making scientific assessments challenging and leading to varied regulations worldwide. A comprehensive evaluation of global research on ochratoxins is vital for addressing these issues and integrating developing countries into international research networks (Klingelhöfer et al., 2020).
DNA Aptamer Identification for Ochratoxin Detection
An aptamer with high affinity and specificity to ochratoxin A (OTA), which is structurally similar to OTB, has been identified. This aptamer can be used for detecting trace quantities of OTA in contaminated wheat samples. Such aptamers could be potentially adapted for OTB detection, offering new avenues for monitoring and controlling this toxin in food and agricultural products (Cruz-Aguado & Penner, 2008).
Interaction of Ochratoxin B with Cellular Processes
Studies have explored OTB's interaction with cellular processes, such as its influence on phenylalanyl-tRNA formation and protein synthesis in hepatoma tissue culture cells. OTB does not significantly inhibit these reactions nor antagonize the effects of OTA, another ochratoxin variant. This research is critical for understanding the cellular impact of OTB and its potential toxicological significance (Roth et al., 1989).
Ochratoxin B's Toxicokinetics and Metabolism
The toxicokinetics and metabolism of OTB have been investigated, especially in comparison to OTA. OTB is metabolized differently and shows varying degrees of toxicity and nephrotoxicity in animals. Understanding these metabolic pathways is crucial for assessing OTB's overall toxicity and potential health risks (Mally et al., 2005).
Ochratoxin Production by Fungal Species
Research on ochratoxin production by various Aspergillus species has revealed that several species, including those not previously known to produce ochratoxins, can generate both OTA and OTB. This finding is significant for food safety, as it broadens the scope of potential sources of ochratoxin contamination (Varga et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11-9-13-7-8-14(17(22)16(13)20(26)27-11)18(23)21-15(19(24)25)10-12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,21,23)(H,24,25)/t11-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEYIVCTQUFNTM-ABAIWWIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=C(C=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
Record name | OCHRATOXIN B | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075301 | |
Record name | Ochratoxin B | |
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Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals that exhibit blue fluorescence. (NTP, 1992), Solid with blue fluorescence; [Merck Index] | |
Record name | OCHRATOXIN B | |
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Record name | Ochratoxin B | |
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Product Name |
Ochratoxin B | |
Color/Form |
Crystals from methanol, Exhibits blue fluorescence | |
CAS RN |
4825-86-9 | |
Record name | OCHRATOXIN B | |
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URL | https://cameochemicals.noaa.gov/chemical/20806 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ochratoxin B | |
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Record name | Ochratoxin B | |
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Record name | Ochratoxin B | |
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Record name | (2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid | |
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Record name | OCHRATOXIN B | |
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Record name | OCHRATOXIN B | |
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Melting Point |
430 °F (NTP, 1992), 221 °C ... also reported as 208-209 °C | |
Record name | OCHRATOXIN B | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20806 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | OCHRATOXIN B | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3438 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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